molecular formula C15H15ClN2O2 B10981609 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B10981609
M. Wt: 290.74 g/mol
InChI Key: JAMPCXUCICAVDO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide is an organic compound that features a chlorophenoxy group and a methylpyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 3-chlorophenol with 2-bromo-4-methylpyridine in the presence of a base to form the intermediate 3-chlorophenoxy-4-methylpyridine. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide
  • 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
  • 2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)pentanamide

Uniqueness

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-17-14(8-10)18-15(19)11(2)20-13-5-3-4-12(16)9-13/h3-9,11H,1-2H3,(H,17,18,19)

InChI Key

JAMPCXUCICAVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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